4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde
Overview
Description
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde is an organic compound with the molecular formula C12H12O2. It is characterized by the presence of a benzaldehyde group attached to a hydroxy-methylbutynyl side chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde typically involves the reaction of 4-formylbenzoic acid with 3-hydroxy-3-methyl-1-butyne under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
the compound can be synthesized on a larger scale using similar reaction conditions as those used in laboratory synthesis, with appropriate scaling of reagents and optimization of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include alkyl halides and acid chlorides.
Major Products Formed
Oxidation: 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid.
Reduction: 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzyl alcohol.
Substitution: Various ethers and esters depending on the substituent used.
Scientific Research Applications
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde
- 4-Hydroxy-3-(trifluoromethyl)benzaldehyde
- 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid
Uniqueness
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde is unique due to the presence of both a hydroxy-methylbutynyl side chain and a benzaldehyde group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Biological Activity
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde, also known as eutypine, is a compound derived from various natural sources, notably the grapevine pathogen Eutypa lata. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, cytotoxic, and mitochondrial respiration inhibition properties. This article compiles recent research findings and case studies to elucidate the biological significance of this compound.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a benzaldehyde group attached to a hydroxy-substituted alkyne. Its molecular formula is with a molecular weight of 188.23 g/mol .
1. Anti-inflammatory Properties
Research indicates that eutypine exhibits significant anti-inflammatory activity. In vitro studies using RAW 264.7 macrophages demonstrated that this compound can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced cells. The IC50 values for eutypine were reported to be around 8.6 μM, showcasing its potential as an anti-inflammatory agent .
Compound | IC50 (μM) | Activity |
---|---|---|
Eutypine | 8.6 | Inhibition of NO production |
Control (NG-monomethyl-L-arginine) | 15.0 | Positive control for comparison |
2. Cytotoxic Effects
Eutypine has also been studied for its cytotoxic effects against various cancer cell lines. In one study, it was found to significantly reduce cell viability in pancreatic cancer cells, indicating its potential as an anticancer agent . The detailed cytotoxicity profile is summarized below:
Cell Line | LC50 (ppm) | Effect |
---|---|---|
Pancreatic Cancer Cells | 5 ± 0.58 | Significant cytotoxicity |
Non-Small Lung Adenocarcinoma Cells | Not specified | High biomedical activity |
3. Inhibition of Mitochondrial Respiration
The toxicological profile of eutypine includes its ability to inhibit mitochondrial respiration in yeast models. Studies have shown that exposure to eutypine leads to decreased growth rates in Saccharomyces cerevisiae, particularly under oxidative stress conditions induced by hydrogen peroxide . This suggests a potential mechanism for its cytotoxic effects.
Case Studies
A notable case study involved the examination of eutypine's effects on yeast strains lacking specific antioxidant enzymes. The results indicated that these strains exhibited significantly reduced growth when exposed to eutypine compared to wild-type strains, reinforcing the compound's role in mitochondrial dysfunction and oxidative stress response .
Properties
IUPAC Name |
4-(3-hydroxy-3-methylbut-1-ynyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-12(2,14)8-7-10-3-5-11(9-13)6-4-10/h3-6,9,14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKHCIZTANAAEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390120 | |
Record name | 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117569-57-0 | |
Record name | 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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